(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
Overview
Description
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Methods : A study by Singh et al. (2015) discusses a robust, metal catalyst-free method for synthesizing racemic derivatives of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol. This method is highlighted for its high regioselectivity, good substrate scope, and practicality in producing both N-substituted and N-unsubstituted products (Singh et al., 2015).
Chemical Reactions and Properties : The reaction of bis(4-chloro-1,2-benzoquinone 2-oximato)copper(II) with dimethyl acetylenedicarboxylate in various conditions, including anhydrous methanol, leads to different products. This study by Castellani and Millini (1984) explores the role of water in these reactions (Castellani & Millini, 1984).
Antimicrobial and Antioxidant Applications : Research by Sonia et al. (2013) demonstrates the synthesis of benzoxazinyl pyrazolone arylidenes, which exhibit potent antimicrobial and antioxidant properties. This underscores the potential of benzoxazine derivatives in pharmaceutical applications (Sonia et al., 2013).
Photopolymerization and Thermally Activated Polymerization : A study by Jin et al. (2011) introduces photopolymerizable benzoxazines, a novel class of compounds synthesized through specific chemical reactions. These compounds demonstrate potential in material science for their unique polymerization properties (Jin et al., 2011).
Photochemical Transformations : Research by Marubayashi et al. (1992) examines the unique photochemical reactions of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, leading to the formation of β-lactam compounds, which are important in various chemical syntheses (Marubayashi et al., 1992).
Catalytic Hydrogenation in Chemical Synthesis : A study by Sukhorukov et al. (2008) delves into the catalytic hydrogenation of dihydrooxazines, exploring the potential for producing various chemical products under different conditions (Sukhorukov et al., 2008).
Neuroprotective Activities : Largeron et al. (2001) investigated the neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. Their findings highlight the potential of these compounds in medical applications, particularly in protecting against brain damage (Largeron et al., 2001).
Proton Exchange Membrane in Fuel Cells : Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer, showcasing its application in direct methanol fuel cells, indicating the versatility of benzoxazine compounds in energy technology (Yao et al., 2014).
Mechanism of Action
Target of Action
Related compounds have been used in the design of peptidomimetics, specifically as antagonists at the platelet fibrinogen receptor .
Mode of Action
It’s worth noting that related compounds have shown to exist in trans and cis isomers , which could potentially influence their interaction with target proteins.
Biochemical Pathways
Related compounds have been implicated in the modulation of the platelet fibrinogen receptor , which plays a crucial role in platelet aggregation and blood clotting.
Result of Action
Related compounds have been used in the design of antagonists at the platelet fibrinogen receptor , suggesting potential anticoagulant effects.
Biochemical Analysis
Biochemical Properties
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxamic acid glucosides, leading to the production of hydroxamic acids . These interactions are essential for the compound’s role in defense mechanisms in plants, particularly in young plant parts against pests .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s enzymatic activity is highly correlated with plant growth, indicating its role in promoting cellular functions . Additionally, it has been shown to impact the production of hydroxamic acids, which are crucial for cellular defense mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a substrate for specific enzymes, leading to the production of hydroxamic acids . These hydroxamic acids play a vital role in the plant’s defense mechanisms against pests. The binding interactions of this compound with enzymes and other biomolecules are essential for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the enzymatic activity of the compound is highly correlated with plant growth, indicating that its effects may vary depending on the developmental stage of the plant . Additionally, the production of hydroxamic acids from hydroxamic acid glucosides is a time-dependent process that affects the compound’s overall biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s enzymatic activity is dose-dependent, with higher doses leading to increased production of hydroxamic acids . At high doses, the compound may exhibit toxic or adverse effects, indicating the importance of determining the optimal dosage for its use in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate the production of hydroxamic acids from hydroxamic acid glucosides . These metabolic pathways are essential for the compound’s role in plant defense mechanisms. The compound’s effects on metabolic flux and metabolite levels are significant, as they influence the overall biochemical activity of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s role in plant defense mechanisms, as they ensure its availability at the site of action .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound is available at the site of action, where it can interact with enzymes and other biomolecules to exert its biochemical effects .
Properties
IUPAC Name |
(2-methyl-3,4-dihydro-1,4-benzoxazin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(7-12)6-11-8-4-2-3-5-9(8)13-10/h2-5,11-12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGNSDZLQIBQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C2O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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